molecular formula C5H5NO B14018830 3-Hydroxypyridine-D5

3-Hydroxypyridine-D5

Cat. No.: B14018830
M. Wt: 100.13 g/mol
InChI Key: GRFNBEZIAWKNCO-HXRFYODMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxypyridine-D5 is a deuterated form of 3-hydroxypyridine, where five hydrogen atoms are replaced by deuterium. This compound is a valuable pyridine derivative, often used in scientific research due to its unique properties and applications. Pyridine derivatives, including 3-hydroxypyridine, are important in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-hydroxypyridine involves the hydrolysis of 3-chloropyridine. The process includes dissolving 3-chloropyridine in a solvent, heating it to 130-140°C, and adding a basic hydroxide batch by batch. After the reaction, the solvent is removed, and the product is purified through distillation .

Another method involves the pyridinization of bio-based furfural using a Raney iron catalyst. This method is more environmentally friendly and involves the activation of the aldehyde group of furfural, resulting in a yield of 18.2% of 3-hydroxypyridine at 120°C with ammonia as the nitrogen source .

Industrial Production Methods

The industrial production of 3-hydroxypyridine typically follows the hydrolysis method due to its simplicity and scalability. The reaction conditions are mild, and the process is suitable for large-scale production. The raw materials are relatively inexpensive, making this method cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyridine-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and pyridones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Hydroxypyridine-D5 has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxypyridine-D5 involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of monoamine oxidase, an enzyme involved in the catabolism of neurotransmitters. This modulation can lead to changes in neurotransmitter levels, affecting mood and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypyridine-D5: Another deuterated pyridine derivative with similar properties but different positional isomerism.

    3-Pyridinol: The non-deuterated form of 3-hydroxypyridine.

    3-Pyridone: An oxidized form of 3-hydroxypyridine.

Uniqueness

3-Hydroxypyridine-D5 is unique due to its deuterium content, which makes it useful in studies involving isotopic labeling. This property allows researchers to trace the compound’s metabolic pathways and interactions more accurately compared to its non-deuterated counterparts .

Properties

Molecular Formula

C5H5NO

Molecular Weight

100.13 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-deuteriooxypyridine

InChI

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H/i1D,2D,3D,4D/hD

InChI Key

GRFNBEZIAWKNCO-HXRFYODMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])O[2H])[2H]

Canonical SMILES

C1=CC(=CN=C1)O

Origin of Product

United States

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